REACTION_CXSMILES
|
Cl.Cl.[N:3]1[C:8]2[NH:9][CH:10]=[CH:11][C:7]=2[C:6]([C:12]2[CH:13]=[N:14][N:15]([C:17]3([CH2:21][C:22]#[N:23])[CH2:20][NH:19][CH2:18]3)[CH:16]=2)=[N:5][CH:4]=1.C(N(CC)CC)C.[F:31][C:32]1[C:46]([C:47]([F:50])([F:49])[F:48])=[N:45][CH:44]=[CH:43][C:33]=1[C:34]([N:36]1[CH2:41][CH2:40][C:39](=O)[CH2:38][CH2:37]1)=[O:35].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[N:3]1[C:8]2[NH:9][CH:10]=[CH:11][C:7]=2[C:6]([C:12]2[CH:13]=[N:14][N:15]([C:17]3([CH2:21][C:22]#[N:23])[CH2:20][N:19]([CH:39]4[CH2:40][CH2:41][N:36]([C:34](=[O:35])[C:33]5[CH:43]=[CH:44][N:45]=[C:46]([C:47]([F:50])([F:49])[F:48])[C:32]=5[F:31])[CH2:37][CH2:38]4)[CH2:18]3)[CH:16]=2)=[N:5][CH:4]=1 |f:0.1.2,5.6|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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Cl.Cl.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CNC2)CC#N
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Name
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|
Quantity
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16.62 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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Quantity
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17.15 g
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Type
|
reactant
|
Smiles
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FC1=C(C(=O)N2CCC(CC2)=O)C=CN=C1C(F)(F)F
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Name
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|
Quantity
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25.34 g
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Type
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reactant
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Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at ambient temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 0.5-L flask equipped with a nitrogen inlet
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Type
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ADDITION
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Details
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was added to the mixture
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
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the reaction mixture was quenched with saturated NaHCO3 aqueous solution (200 mL)
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Type
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CUSTOM
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Details
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The two phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with methylene chloride (200 mL)
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Type
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WASH
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Details
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The combined organic phase was washed with 4% brine (100 mL)
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Type
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DISTILLATION
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Details
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followed by solvent switch of methylene chloride to acetone by distillation
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Type
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CUSTOM
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Details
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A small portion of solution was purified by column chromatography (SiO2, 0-10% of MeOH in EtOAc gradient elution)
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Reaction Time |
2 h |
Name
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Type
|
product
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Smiles
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N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |